molecular formula C11H7NO4S B6414671 4-(2-CARBOXYTHIOPHENE-4-YL)NICOTINIC ACID CAS No. 1261908-59-1

4-(2-CARBOXYTHIOPHENE-4-YL)NICOTINIC ACID

Cat. No.: B6414671
CAS No.: 1261908-59-1
M. Wt: 249.24 g/mol
InChI Key: QPPPXWRMPPGSAY-UHFFFAOYSA-N
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Description

4-(2-Carboxythiophene-4-yl)nicotinic acid is a heterocyclic compound that combines the structural elements of thiophene and nicotinic acid. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both carboxylic acid and thiophene moieties in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Carboxythiophene-4-yl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Carboxythiophene-4-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-(2-Carboxythiophene-4-yl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Carboxythiophene-4-yl)nicotinic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Thiophene derivatives: These include compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

    Nicotinic acid derivatives: Examples include 3-pyridinecarboxylic acid and 6-methylnicotinic acid.

Uniqueness: 4-(2-Carboxythiophene-4-yl)nicotinic acid is unique due to the combination of thiophene and nicotinic acid moieties in its structure. This dual functionality imparts distinct chemical and biological properties that are not observed in simpler thiophene or nicotinic acid derivatives .

Properties

IUPAC Name

4-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-10(14)8-4-12-2-1-7(8)6-3-9(11(15)16)17-5-6/h1-5H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPPXWRMPPGSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=CSC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692599
Record name 4-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-59-1
Record name 4-(5-Carboxythiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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